molecular formula C21H28N2O2 B2613407 2-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-1-(3-methoxyphenyl)ethanol CAS No. 1251694-26-4

2-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-1-(3-methoxyphenyl)ethanol

Cat. No.: B2613407
CAS No.: 1251694-26-4
M. Wt: 340.467
InChI Key: GYMSCYZWJVASGU-UHFFFAOYSA-N
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Description

2-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-1-(3-methoxyphenyl)ethanol is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group and a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-1-(3-methoxyphenyl)ethanol typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.

    Substitution with 2,3-Dimethylphenyl Group: The piperazine ring is then reacted with 2,3-dimethylphenyl chloride in the presence of a base, such as sodium hydride, to introduce the 2,3-dimethylphenyl group.

    Introduction of the 3-Methoxyphenyl Group: The final step involves the reaction of the intermediate compound with 3-methoxybenzyl chloride under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-1-(3-methoxyphenyl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the aromatic rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-1-(3-methoxyphenyl)ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-1-(3-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-1-(4-methoxyphenyl)ethanol: Similar structure but with a different position of the methoxy group.

    2-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-1-(3-hydroxyphenyl)ethanol: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

2-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-1-(3-methoxyphenyl)ethanol is unique due to its specific substitution pattern on the piperazine ring and the presence of both 2,3-dimethylphenyl and 3-methoxyphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-16-6-4-9-20(17(16)2)23-12-10-22(11-13-23)15-21(24)18-7-5-8-19(14-18)25-3/h4-9,14,21,24H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMSCYZWJVASGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC(C3=CC(=CC=C3)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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